molecular formula C18H15BrN2O3 B5789081 4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5789081
M. Wt: 387.2 g/mol
InChI Key: NAGXVRNMOXZJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method starts from readily available precursors and under specific conditions, leading to a significant degree of stereoselectivity with the Z isomers being formed preferentially or exclusively. The configurations around the double bond of the major stereoisomers have been established by X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various methods including X-ray diffraction. These analyses reveal the planarity of certain rings within the molecules and the angles between them, providing insight into the spatial arrangement that may influence the compound's reactivity and interactions (Fun et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound class includes their potential as intermediates in the synthesis of oxygen-functionalized aromatic compounds. New methodologies have enabled the functionalization of the benzoxazine ring with various electron-withdrawing substituents, enhancing the compound's utility as a precursor for further chemical transformations (Nakamura et al., 2003).

Physical Properties Analysis

The physical properties such as solubility, melting points, and boiling points of these compounds are crucial for their handling and application in various chemical processes. Although specific data for "4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one" are not detailed, analogous compounds exhibit characteristics that suggest moderate solubility in common organic solvents and stability under standard laboratory conditions (Kushwaha et al., 2020).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards different chemical reagents, stability under various conditions, and the potential for undergoing further functionalization, are informed by their structural features. The presence of electron-withdrawing groups and the ability to participate in hydrogen bonding can significantly influence their chemical behavior (Saeed et al., 2020).

properties

IUPAC Name

4-[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-13-5-6-14-12(9-13)7-8-20(14)17(22)10-21-15-3-1-2-4-16(15)24-11-18(21)23/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGXVRNMOXZJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)CN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.